3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring and a phenylpiperazinyl substituent. Key structural attributes include:
- Thiazolidinone moiety: A 3-butyl-substituted thiazolidinone with a (Z)-configured methylidene group at position 5, contributing to planarity and π-conjugation .
- Piperazine substitution: A 4-phenylpiperazinyl group at position 2, a common pharmacophore in central nervous system (CNS)-targeting drugs .
Properties
Molecular Formula |
C26H27N5O2S2 |
|---|---|
Molecular Weight |
505.7 g/mol |
IUPAC Name |
(5Z)-3-butyl-5-[[4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H27N5O2S2/c1-2-3-12-31-25(33)21(35-26(31)34)18-20-23(27-22-11-7-8-13-30(22)24(20)32)29-16-14-28(15-17-29)19-9-5-4-6-10-19/h4-11,13,18H,2-3,12,14-17H2,1H3/b21-18- |
InChI Key |
MLXOBCQRXFBSGB-UZYVYHOESA-N |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC=CC=C5)/SC1=S |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC=CC=C5)SC1=S |
Origin of Product |
United States |
Biological Activity
The compound 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic organic molecule with significant potential in medicinal chemistry. Its unique structural features, including the thiazolidine and pyridopyrimidine rings, suggest a variety of biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 473.6 g/mol. The structure includes several functional groups that contribute to its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. The mechanism is believed to involve the inhibition of bacterial enzymes or disruption of cell wall synthesis. For instance, derivatives of related thiazolidine compounds have shown effectiveness against Staphylococcus aureus and Escherichia coli , suggesting potential for similar efficacy in this compound .
Antiviral Activity
In vitro studies have demonstrated that the compound may possess antiviral properties , particularly against viruses that rely on specific proteases for replication. The interaction with viral proteins could inhibit their function, thereby disrupting the viral life cycle. Similar compounds have been reported to inhibit serine proteases involved in viral replication .
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. Preliminary studies indicate that it may inhibit cancer cell proliferation by targeting key enzymes involved in cell cycle regulation. For example, compounds with similar structures have been shown to interact with cyclin-dependent kinases (CDKs), leading to reduced cell viability in various cancer cell lines .
The biological activity of 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one likely involves:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes critical to pathogen survival and cancer cell proliferation.
- Receptor Modulation : It might interact with specific receptors involved in cellular signaling pathways, altering their activity and leading to therapeutic effects.
- Disruption of Cellular Processes : By interfering with cellular processes such as apoptosis and cell division, it can induce cytotoxic effects on malignant cells.
Case Studies
Several studies have explored the biological activities of related thiazolidine derivatives:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The compound’s analogues differ primarily in substitutions on the thiazolidinone ring, piperazine group, and pyrido[1,2-a]pyrimidinone core. Below is a comparative analysis:
Table 1: Key Structural Variations and Properties
*Estimated based on analogous structures.
Key Observations:
The (Z)-configuration of the methylidene group is critical for maintaining planar conjugation, a feature shared with the allyl-substituted analogue .
Piperazine Substitutions :
- The 4-phenylpiperazinyl group in the target compound may confer stronger receptor-binding affinity (e.g., serotonin or dopamine receptors) compared to 4-ethyl or 4-methyl derivatives .
- Polar substituents like benzodioxol () introduce hydrogen-bonding capacity, altering solubility and target selectivity.
Core Modifications: The 9-methyl group in ’s derivative introduces steric hindrance, which could reduce enzymatic degradation but limit binding pocket compatibility . Chromeno-pyrimidine derivatives () exhibit distinct ring fusion, reducing structural similarity but improving oral bioavailability due to smaller size .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound’s butyl chain and phenylpiperazinyl group suggest higher logP (~3.5–4.0) compared to ethylpiperazinyl (~2.8) or benzodioxol-containing (~2.5) analogues.
- Synthetic Accessibility: The target compound likely requires multi-step synthesis (e.g., condensation, cyclization), whereas chromeno-pyrimidines are synthesized in one step using p-toluenesulfonic acid catalysis .
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